1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1,3-dimethyl-5-piperidin-1-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H17N3O/c1-9-10(8-15)11(13(2)12-9)14-6-4-3-5-7-14/h8H,3-7H2,1-2H3 |
InChI Key |
HRCPEZSJTISNIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Dimethyl-5-(piperidin-1-yl)-1H-pyrazole
The precursor pyrazole is synthesized via nucleophilic substitution of a 5-chloro-1,3-dimethyl-1H-pyrazole with piperidine. The chloro derivative is prepared by cyclizing ethyl 3-chloroacetoacetate with methyl hydrazine. Ethyl 3-chloroacetoacetate, a β-keto ester, reacts with methyl hydrazine in ethanol under reflux to yield 5-chloro-1,3-dimethyl-1H-pyrazole. Subsequent substitution of the chlorine atom with piperidine is achieved using a copper(I)-catalyzed Ullmann-type coupling, employing CuI, 1,10-phenanthroline, and KCO in dimethylformamide (DMF) at 110°C for 24 hours. This method affords the intermediate in 65–75% yield.
Cyclization of Hydrazone Precursors
An alternative route involves cyclizing hydrazone derivatives under Vilsmeier-Haack conditions. This one-pot method integrates pyrazole ring formation and formylation.
Hydrazone Synthesis
A ketone bearing the piperidinyl moiety, such as 3-(piperidin-1-yl)propan-2-one, is condensed with methyl hydrazine in ethanol to form the corresponding hydrazone. The reaction is catalyzed by acetic acid and proceeds at room temperature for 12 hours.
Cyclization and Formylation
The hydrazone is treated with POCl/DMF, initiating cyclization and formylation simultaneously. The mechanism involves generation of a reactive acyliminium intermediate, which undergoes intramolecular cyclization to form the pyrazole ring, followed by formylation at position 4. This method yields the target compound in 55–65% yield, with the advantage of fewer synthetic steps.
Limitations:
-
The availability of 3-(piperidin-1-yl)propan-2-one is limited, necessitating custom synthesis.
-
Competing side reactions may reduce yield, necessitating rigorous optimization.
Oxidation of Pyrazole-4-methanol Derivatives
Oxidation of 4-(hydroxymethyl)-1,3-dimethyl-5-(piperidin-1-yl)-1H-pyrazole provides an alternative pathway.
Synthesis of Pyrazole-4-methanol
The hydroxymethyl precursor is synthesized via Friedel-Crafts hydroxyalkylation. 1,3-Dimethyl-5-(piperidin-1-yl)-1H-pyrazole reacts with paraformaldehyde in the presence of anhydrous AlCl at 0°C, yielding the alcohol in 50–60% yield.
Oxidation to Carbaldehyde
The alcohol is oxidized using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and FeCl·6HO in acetonitrile at 40°C. This system selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. The product is obtained in 70–80% yield after extraction and silica gel chromatography.
Advantages:
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Vilsmeier-Haack | 60–70 | High regioselectivity | Requires POCl, corrosive conditions |
| Hydrazone Cyclization | 55–65 | One-pot synthesis | Limited substrate availability |
| Alcohol Oxidation | 70–80 | Mild conditions | Additional hydroxyalkylation step |
Reaction Optimization and Scalability
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: 1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carboxylic acid.
Reduction: 1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives, including 1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde. Research indicates that compounds containing the pyrazole ring exhibit promising activity against a range of bacterial and fungal strains. For example, derivatives synthesized from similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
Anticancer Properties
The pyrazole scaffold has been extensively investigated for anticancer activity. Compounds like this compound have been tested for their ability to inhibit cancer cell proliferation. Studies suggest that modifications to the pyrazole structure can enhance cytotoxicity against various cancer cell lines. This compound's potential as an antitumor agent is supported by molecular docking studies that reveal its interaction with key biological targets involved in cancer progression .
Enzyme Inhibition
Research has indicated that pyrazole derivatives can act as enzyme inhibitors, particularly in the context of metabolic diseases. For instance, certain studies have focused on the inhibition of enzymes related to glucose metabolism, suggesting a role for this compound in managing conditions like diabetes . The compound's structural features may facilitate binding to active sites of enzymes, thereby modulating their activity.
Molecular Docking
Molecular docking studies have been pivotal in understanding the interaction profile of this compound with various biological targets. These studies provide insights into binding affinities and interaction modes, which are crucial for predicting the compound's pharmacological potential. The results indicate that this compound can form stable complexes with target proteins, which is essential for its efficacy as a therapeutic agent .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions that yield high purity products suitable for biological testing. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Prabhakar et al., 2024 | Antimicrobial activity | Identified significant antibacterial effects against E. coli and S. aureus from related pyrazole derivatives. |
| PMC4040197 | Anticancer properties | Demonstrated cytotoxic effects on various cancer cell lines through molecular docking analysis indicating strong interactions with cancer-related targets. |
| Egyptian Journal of Chemistry | Enzyme inhibition | Showed potential for modulating enzyme activity linked to glucose metabolism, suggesting applications in diabetes management. |
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, depending on its specific application.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent at the 5-position of the pyrazole ring significantly impacts melting points and crystallinity:
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5b) : Melting point 140–141°C. The chloro and phenyl groups enhance rigidity, leading to higher thermal stability .
- 4-(Piperidin-1-yl)benzaldehyde (8) : Melting point 61–64°C. The absence of a pyrazole ring reduces intermolecular interactions, lowering the melting point compared to pyrazole derivatives .
- 1,3-Dimethyl-5-(3-methyl-phenoxy)-1H-pyrazole-4-carbaldehyde: Crystallographic studies reveal dihedral angles of 86.5° and 82.3° between the pyrazole and substituted benzene rings, promoting weak C–H⋯O interactions that stabilize the crystal lattice .
Table 1: Physical and Structural Properties of Selected Pyrazole-4-carbaldehydes
| Compound Name | Substituents (5-position) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|
| Target Compound | Piperidin-1-yl | Not reported | Strong electron-donating group |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Chloro, phenyl | 140–141 | Rigid aromatic substituents |
| 4-(Piperidin-1-yl)benzaldehyde | Piperidin-1-yl | 61–64 | Benzaldehyde backbone |
| 1,3-Dimethyl-5-(3-methyl-phenoxy)-1H-pyrazole-4-carbaldehyde | 3-Methyl-phenoxy | Not reported | Dihedral angles ~85°, C–H⋯O interactions |
Biological Activity
1,3-Dimethyl-5-(piperidin-1-YL)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound, identified by its CAS number 1152557-35-1, features a piperidine moiety which enhances its pharmacological profile. The biological activities associated with this compound include anticancer, anti-inflammatory, and antimicrobial properties, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H17N3O |
| Molecular Weight | 209.27 g/mol |
| CAS Number | 1152557-35-1 |
| SMILES | CN1C(=C(C=N1)C)C2CCCCC2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit various cancer cell lines:
- Breast Cancer : The compound has shown promising results against MDA-MB-231 and MCF-7 breast cancer cell lines, indicating significant cytotoxic effects .
- Other Cancers : Pyrazoles have been reported to exhibit activity against lung, colorectal, prostate, and renal cancers .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are noteworthy. Compounds similar to this compound have been studied for their ability to inhibit inflammatory pathways and cytokine release. This suggests a potential for treating inflammatory diseases .
Antimicrobial Activity
Pyrazole derivatives also exhibit antimicrobial effects. Studies have demonstrated that certain pyrazoles possess antifungal and antibacterial properties, making them suitable candidates for the development of new antimicrobial agents .
Study on Anticancer Effects
A study conducted on the effects of pyrazole derivatives on breast cancer cells revealed that compounds with specific substituents (e.g., bromine and chlorine) exhibited enhanced cytotoxicity. The combination of these compounds with doxorubicin showed a synergistic effect, improving efficacy against resistant cancer cell lines .
Molecular Modeling Studies
Molecular modeling studies have been conducted to understand the interaction of this compound with biological targets. These studies suggest that the compound can effectively bind to key enzymes involved in cancer progression and inflammation .
Q & A
Q. What are the common synthetic routes for synthesizing 1,3-Dimethyl-5-(piperidin-1-yl)-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via multi-step reactions, including the Vilsmeier-Haack reaction for introducing the aldehyde group to the pyrazole core. For example, 5-chloro-3-methylpyrazole-4-carbaldehyde derivatives are prepared by reacting 3-methylpyrazol-5(4H)-ones with a Vilsmeier reagent (POCl₃/DMF) under controlled conditions . Piperidine substitution at the 5-position can be achieved through nucleophilic displacement or coupling reactions, requiring optimization of solvents (e.g., ethanol or DMF) and catalysts (e.g., K₂CO₃) to enhance yield and purity .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy to confirm substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm).
- X-ray crystallography to resolve the planar pyrazole ring geometry and dihedral angles between the pyrazole and piperidine moieties (e.g., deviations <0.01 Å) .
- HPLC for purity assessment, particularly when synthesizing derivatives for biological testing .
Q. What structural analogs of this compound have been studied, and how do substitutions affect reactivity?
Analogous compounds include:
- 5-(4-Chlorophenoxy)-1,3-dimethylpyrazole-4-carbaldehyde : Chlorine substitution enhances electrophilicity, enabling nucleophilic aromatic substitution .
- 1-(4-Fluorophenyl)-3-methylpyrazole-4-carbaldehyde : Fluorine improves metabolic stability in medicinal chemistry applications . Computational similarity indices (e.g., Tanimoto coefficient 0.85–0.88) help predict bioactivity based on substituent effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Critical parameters include:
- Temperature control : Reflux in ethanol (78°C) for cyclization vs. room temperature for coupling reactions to avoid side products .
- Catalyst selection : Use of iodine or acetic acid to promote cyclocondensation in fused heterocycle synthesis (e.g., pyrazolo[3,4-c]pyrazoles) .
- Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilic substitution rates for piperidine incorporation .
Q. What mechanisms underlie the bioactivity of pyrazole-carbaldehyde derivatives?
Studies suggest:
- Enzyme inhibition : The aldehyde group acts as an electrophile, forming covalent bonds with cysteine residues in target enzymes (e.g., kinases or microbial proteases) .
- Piperidine interactions : The basic nitrogen in piperidine facilitates hydrogen bonding with biological targets, as seen in antimicrobial assays against S. aureus (MIC: 8–16 µg/mL) .
- Structure-activity relationships (SAR) : Methyl groups at the 1- and 3-positions reduce steric hindrance, improving binding affinity .
Q. How can computational modeling guide the design of derivatives with enhanced properties?
Methodologies include:
- DFT calculations to map electron density around the aldehyde group, predicting sites for nucleophilic attack .
- Molecular docking to simulate interactions with biological targets (e.g., COX-2 or bacterial efflux pumps) and prioritize synthetic targets .
- QSAR models using descriptors like logP and polar surface area to optimize pharmacokinetic properties .
Q. How do researchers resolve contradictions in reported synthetic or bioactivity data?
Strategies include:
- Reproducibility checks : Repeating protocols under inert atmospheres (N₂/Ar) to control oxidative degradation of the aldehyde group .
- Meta-analysis : Comparing bioactivity datasets across analogs to identify outliers (e.g., conflicting MIC values due to assay variability) .
- Advanced analytics : LC-MS/MS to detect trace impurities (<0.1%) that may skew biological results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
